molecular formula C17H19NO3 B2673081 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097913-74-9

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

Cat. No. B2673081
CAS RN: 2097913-74-9
M. Wt: 285.343
InChI Key: JKRWVNLAVMNZCU-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone, also known as BDDE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of arylcyclohexylamines and has been found to exhibit potent analgesic and anesthetic effects.

Scientific Research Applications

Synthesis and Chemical Analysis

Synthesis and Characterization Techniques : Research on compounds with benzo[d][1,3]dioxol-5-yl groups often involves the synthesis of novel derivatives and their detailed characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry. For example, a study described the synthesis and DFT calculations of a novel compound with a benzo[d][1,3]dioxol-5-yl group, showcasing the importance of these methods in understanding compound structures and electronic properties (Halim & Ibrahim, 2017).

Photochemical Studies

Photochemical Reactivity : Another area of interest is the photochemical behavior of compounds containing benzo[d][1,3]dioxol-5-yl groups. Studies have investigated how these compounds react under light exposure, which is crucial for applications in photodynamic therapy and the development of photoresponsive materials (Castellan et al., 1990).

Molecular Interactions and Properties

Supramolecular Chemistry : The ability of compounds to form supramolecular structures through non-covalent interactions is another significant research area. A study on a compound with a benzo[d][1,3]dioxol-5-yl group explored its potential in forming two-dimensional and three-dimensional supramolecular frameworks, highlighting the importance of these interactions in material science and nanotechnology (Cai et al., 2020).

Antimicrobial Activity

Biological Activity : The antimicrobial properties of compounds featuring benzo[d][1,3]dioxol-5-yl groups have been evaluated, with some derivatives showing promising antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Organic Synthesis and Catalysis

Catalytic Applications : Research has also focused on the use of compounds with benzo[d][1,3]dioxol-5-yl groups as catalysts in organic synthesis, demonstrating their utility in facilitating various chemical reactions. This includes their role in alcohol oxidation processes, indicating their value in synthetic chemistry (Hazra et al., 2015).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(18-7-5-14(6-8-18)13-2-3-13)10-12-1-4-15-16(9-12)21-11-20-15/h1,4,9H,2-3,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRWVNLAVMNZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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